Diethyl (4-Cyanobenzyl)phosphonate
Description
Significance of Organophosphonates in Chemical Research
The significance of organophosphonates stems from their diverse applications across various scientific disciplines. The inherent stability of the carbon-phosphorus bond, coupled with the versatile reactivity of the phosphonate (B1237965) group, makes these compounds valuable building blocks in organic synthesis. They are integral to a number of key chemical transformations, most notably the Horner-Wadsworth-Emmons reaction, which is a cornerstone for the stereoselective synthesis of alkenes. wikipedia.orgorganic-chemistry.org Beyond their role as synthetic intermediates, organophosphonates exhibit a wide range of biological activities, finding use in medicinal chemistry and as agrochemicals. Their structural similarity to phosphates allows them to act as mimics and inhibitors of enzymes that process phosphate-containing substrates.
Overview of Benzylphosphonates in Synthetic and Applied Contexts
Within the broad class of organophosphonates, benzylphosphonates are a prominent subclass featuring a phosphonate group attached to a benzyl (B1604629) moiety. These compounds serve as crucial reagents in organic synthesis, particularly for the introduction of a benzyl or substituted benzyl group into a molecule. The presence of the aromatic ring allows for a wide range of functionalization, enabling the synthesis of complex molecular architectures. Benzylphosphonates are frequently employed in the synthesis of stilbenes and their derivatives, which are compounds with important photophysical and biological properties. wiley-vch.de Furthermore, the investigation of substituted benzylphosphonates continues to be an active area of research, with studies exploring their potential as antimicrobial agents and their utility in the development of novel materials. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NO3P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXWOYIWKNJHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287061 | |
| Record name | Diethyl (4-Cyanobenzyl)phosphonate | |
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Molecular Weight |
253.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1552-41-6 | |
| Record name | Diethyl P-[(4-cyanophenyl)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
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| Record name | NSC 48805 | |
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| Record name | 1552-41-6 | |
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| Record name | Diethyl (4-Cyanobenzyl)phosphonate | |
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| Record name | Phosphonic acid, P-[(4-cyanophenyl)methyl]-, diethyl ester | |
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Synthetic Methodologies of Diethyl 4 Cyanobenzyl Phosphonate
Michaelis-Arbuzov Reaction Pathways
The Michaelis-Arbuzov reaction, a cornerstone in the formation of carbon-phosphorus bonds, is a widely employed method for synthesizing diethyl (4-cyanobenzyl)phosphonate. nih.goveurekaselect.com This reaction typically involves the interaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org The general mechanism commences with the nucleophilic attack of the phosphorus atom in the trialkyl phosphite on the electrophilic carbon of the alkyl halide, leading to the formation of a phosphonium (B103445) salt intermediate. jk-sci.comorganic-chemistry.org Subsequently, a halide ion dealkylates the intermediate to yield the final phosphonate (B1237965) product. wikipedia.orgorganic-chemistry.org
Traditional Approaches Utilizing Halogenated Benzyl (B1604629) Precursors
The conventional synthesis of this compound via the Michaelis-Arbuzov reaction utilizes a halogenated benzyl precursor, such as 4-cyanobenzyl bromide or 4-cyanobenzyl chloride. The reaction proceeds by heating a mixture of the 4-cyanobenzyl halide with triethyl phosphite.
The reactivity of the benzyl halide is a critical factor, with the order of reactivity being I > Br > Cl. jk-sci.com The reaction with benzyl bromides generally requires elevated temperatures, often in the range of 120-160 °C, to drive the reaction to completion. wikipedia.org The process involves the initial SN2 attack of the phosphorus on the benzylic carbon to form a trialkoxyphosphonium salt, followed by the displacement of an ethyl group by the halide anion to give this compound and the corresponding ethyl halide. organic-chemistry.org
Table 1: Reaction Parameters for Traditional Michaelis-Arbuzov Synthesis
| Precursor | Phosphite Reagent | Typical Conditions | Product |
| 4-Cyanobenzyl Bromide | Triethyl Phosphite | Neat, 150-160 °C | This compound |
| 4-Cyanobenzyl Chloride | Triethyl Phosphite | Neat, ~160 °C | This compound |
This table is generated based on typical Michaelis-Arbuzov reaction conditions and may not represent specific optimized results.
Catalyst Systems in Michaelis-Arbuzov Rearrangements for this compound Synthesis
To enhance the efficiency and mildness of the Michaelis-Arbuzov reaction, various catalyst systems have been explored. Lewis acids are known to mediate the reaction at room temperature, providing a more facile route to arylmethyl phosphonates. organic-chemistry.orgorganic-chemistry.org For instance, cerium(III) chloride heptahydrate supported on silica (B1680970) gel (CeCl₃·7H₂O-SiO₂) has been effectively used as a heterogeneous catalyst. scholarsresearchlibrary.com This system allows for the reaction of 1,4-bis(bromomethyl)benzene (B118104) with triethyl phosphite to be carried out under milder conditions (40-60 °C) or even under solvent-free microwave irradiation, leading to high yields of the corresponding phosphonate. scholarsresearchlibrary.com
Another catalytic approach involves the use of potassium iodide (KI) in conjunction with a base like potassium carbonate (K₂CO₃) in a benign solvent such as polyethylene (B3416737) glycol (PEG-400). frontiersin.org In this system, the in-situ formation of the more reactive benzyl iodide from the corresponding bromide or chloride facilitates the reaction at room temperature. frontiersin.org Palladium catalysts, such as those using Pd(OAc)₂ or Pd₂(dba)₃ with ligands like Xantphos, have also been developed for the cross-coupling of benzyl halides with H-phosphonate diesters, offering an efficient route to benzylphosphonates. organic-chemistry.orgresearchgate.net
Table 2: Catalytic Systems for Michaelis-Arbuzov Synthesis
| Catalyst System | Precursor | Phosphite Reagent | Conditions | Key Advantages |
| CeCl₃·7H₂O-SiO₂ | 1,4-Bis(bromomethyl)benzene | Triethyl Phosphite | THF, 60 °C or neat, microwave | Heterogeneous, recyclable catalyst, high yields. scholarsresearchlibrary.com |
| KI / K₂CO₃ / PEG-400 | Benzyl Halide | Diethyl Phosphite | Room Temperature | Mild conditions, avoids toxic solvents. frontiersin.org |
| Pd(OAc)₂ / Xantphos | Benzyl Halide | H-Phosphonate Diester | Not specified | Efficient cross-coupling. organic-chemistry.orgresearchgate.net |
Phosphonylation Reactions
Beyond the classic Michaelis-Arbuzov reaction, other phosphonylation methods provide alternative pathways to this compound. These methods can offer advantages in terms of starting materials and reaction conditions.
Synthesis from 4-(Hydroxymethyl)benzonitrile (B1214540) and Triethyl Phosphite
An alternative synthesis route involves the reaction of 4-(hydroxymethyl)benzonitrile with triethyl phosphite. This approach circumvents the need for a halogenated precursor. The reaction is typically carried out in the presence of a catalyst to facilitate the C-O bond cleavage and subsequent C-P bond formation.
Catalytic Systems for Phosphonylation (e.g., Tetrabutylammonium Iodide)
Tetrabutylammonium iodide (TBAI) has been identified as an effective catalyst for various chemical transformations, including those involving phosphonylation. sigmaaldrich.combeilstein-archives.org In the context of synthesizing phosphonates from alcohols, TBAI can act as a phase-transfer catalyst or participate in the in-situ generation of a more reactive intermediate. For the reaction of an alcohol like 4-(hydroxymethyl)benzonitrile with a phosphite, a catalyst is crucial. While direct catalysis by TBAI for this specific transformation is not extensively detailed in the provided results, its role in similar reactions suggests its potential. For instance, TBAI is used in reactions where an in-situ generated hypoiodite (B1233010) facilitates the reaction. beilstein-archives.orgnih.gov In a related alcohol-based Michaelis-Arbuzov reaction, the use of n-Bu₄NI as a catalyst has been shown to be effective. rsc.org
C-H Phosphonylation Approaches in Related Systems (e.g., using N-((4-cyanobenzoyl)oxy)alkanamides)
Direct C-H phosphonylation represents an advanced and atom-economical approach to forming C-P bonds. While specific examples for the direct C-H phosphonylation of the methyl group of p-tolunitrile (B1678323) to directly yield this compound are not prevalent, related methodologies in other systems highlight the potential of this strategy. These methods often involve the generation of a radical intermediate which then reacts with a phosphorus-containing reagent. The development of such direct functionalization methods is an active area of research in organic synthesis.
Green Chemistry Principles in Phosphonate Synthesis
The application of green chemistry principles to the synthesis of phosphonates, including this compound, aims to reduce the environmental impact of chemical processes. This involves the development of methodologies that are more efficient, use less hazardous materials, and minimize waste generation. Key areas of focus include the use of environmentally benign solvents, alternative catalysts, and energy-efficient reaction conditions.
Several modern synthetic strategies for phosphonates align with the principles of green chemistry. These include solvent-free reactions, the use of ultrasound or microwave assistance, and the development of catalyst-free syntheses. rsc.org The goal is to create pathways that are not only efficient in terms of yield and reaction time but also sustainable and environmentally responsible. frontiersin.org
Solvent-Free and Alternative Solvent Systems
A significant advancement in the green synthesis of benzyl phosphonates involves the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. frontiersin.orgnih.gov Polyethylene glycol (PEG), particularly PEG-400, has emerged as a promising benign reaction medium. frontiersin.orgnih.gov PEG offers several advantages, including high thermal stability, low vapor pressure, low cost, and recyclability. frontiersin.orgnih.gov
One notable method utilizes a PEG/KI catalytic system for the synthesis of benzyl phosphonates from benzyl halides. frontiersin.orgnih.gov This reaction proceeds smoothly at room temperature and avoids the need for hazardous solvents like acetone, which is traditionally used in the Finkelstein reaction. frontiersin.orgnih.gov The use of PEG also enhances the reactivity of inorganic bases by chelating the counter-cation. frontiersin.org
Solvent-free methods for the Pudovik reaction have also been developed. mdpi.comnih.gov While the reaction itself may be solventless, the work-up and purification steps often require significant amounts of solvent. mdpi.com A truly green protocol involves the reaction of dialkyl phosphites with benzaldehyde (B42025) derivatives in a minimal amount of a solvent like acetone, from which the product can be crystallized directly by adding an anti-solvent such as n-pentane. nih.govresearchgate.net
Catalyst-Free and Greener Catalytic Systems
The development of catalyst-free reactions and the use of more benign catalysts are central to green phosphonate synthesis. rsc.org Traditional methods often rely on reactive alkali metals or metal hydrides, which can be hazardous. frontiersin.org
A greener alternative is the use of a potassium iodide/potassium carbonate (KI/K₂CO₃) system in PEG-400. frontiersin.orgnih.gov This system is effective for the synthesis of benzyl phosphonates from benzyl halides and dialkyl phosphites at room temperature. frontiersin.orgnih.gov The use of KI avoids the direct handling of the more expensive benzyl iodide. frontiersin.org
For the synthesis of α-hydroxy-benzylphosphonates via the Pudovik reaction, a simple and efficient method employs triethylamine (B128534) as a catalyst in a minimal amount of acetone. mdpi.comresearchgate.net This approach allows for high yields and easy product isolation through crystallization. mdpi.comresearchgate.net Other research has explored the use of nano-catalysts, such as nano CaO and silver nanoparticle-decorated graphene nanosheets (GNS-AgNPs), for related reactions like the Kabachnik–Fields synthesis of α-aminophosphonates, highlighting a trend towards more efficient and recyclable catalytic systems. rsc.org
Energy-Efficient Methodologies
Energy efficiency is another cornerstone of green chemistry, and methods like microwave-assisted and ultrasound-assisted synthesis are being increasingly adopted. rsc.org
Microwave (MW) irradiation has been shown to significantly accelerate reactions, often leading to higher yields in shorter timeframes compared to conventional heating. rsc.orgmdpi.comacs.org Since its introduction in the 1980s, microwave-assisted synthesis has become a valuable tool for a wide range of organic transformations, including the synthesis of phosphonates. rsc.orgejbps.com For example, MW-assisted acylation of α-hydroxy-benzylphosphonates has been reported to be nearly quantitative in just a few minutes, albeit with some challenges in reproducibility if not performed in dedicated scientific equipment. mdpi.com This rapid heating method can be scaled up for the production of materials like graphitic carbon nitride (g-C₃N₄), demonstrating its potential for large-scale, energy-efficient synthesis. rsc.org
Ultrasound-assisted synthesis is another eco-friendly technique where sonic waves provide the energy for the reaction, promoting cavitation within the medium. rsc.org This method has been successfully applied to the catalyst-free synthesis of α-aminophosphonates, achieving high yields in relatively short reaction times. rsc.org
The following table summarizes various green synthetic approaches for benzyl phosphonates and related compounds:
| Reaction Type | Catalyst/System | Solvent | Conditions | Yield | Advantages | Reference(s) |
| Benzyl Phosphonate Synthesis | KI/K₂CO₃ | PEG-400 | Room Temp, 6h | Excellent | Benign solvent, mild conditions, avoids volatile solvents | frontiersin.orgnih.gov |
| α-Hydroxy-benzylphosphonate Synthesis (Pudovik) | Triethylamine (5%) | Acetone (minimal) | Reflux, 30 min - 6h | 87-95% | Minimal solvent, product crystallizes, high purity | mdpi.com |
| α-Hydroxyphosphonate Synthesis (Pudovik) | Triethylamine (10%) | Acetone (minimal) | Reflux, 5-120 min | 90-99% | Rapid, minimal solvent, direct crystallization | researchgate.net |
| α-Aminophosphonate Synthesis (Kabachnik-Fields) | GNS-AgNPs | Not specified | Not specified | 84-97% | High yield, short reaction time, recyclable catalyst | rsc.org |
| α-Aminophosphonate Synthesis | None | None | Ultrasound, 19-47 min | 79-95% | Catalyst-free, energy-efficient | rsc.org |
| Acylation of α-Hydroxy-benzylphosphonate | None | Toluene | 25-80 °C, 1-1.5 days | 45-87% | Catalyst-free | mdpi.com |
| MW-Assisted Acylation of α-Hydroxy-benzylphosphonate | Acetic Anhydride | Solvent-free | MW, 3 min | 98% | Rapid, solvent-free, high yield | mdpi.com |
Advanced Chemical Transformations and Reaction Mechanisms of Diethyl 4 Cyanobenzyl Phosphonate
Horner-Wadsworth-Emmons Olefination Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with a high degree of stereoselectivity. organic-chemistry.orgwikipedia.org It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.orgyoutube.com
Application in Alkenylation of Carbonyl Compounds
Diethyl (4-cyanobenzyl)phosphonate is effectively employed in the alkenylation of carbonyl compounds, particularly aromatic aldehydes, to produce substituted stilbenes. nih.gov Stilbenes are a class of compounds with significant applications in materials science and medicinal chemistry. The reaction of the phosphonate with various benzaldehydes leads to the formation of cyanostilbene derivatives. wiley-vch.de This transformation is a key step in the synthesis of complex molecules where a carbon-carbon double bond is required. youtube.comunivie.ac.at
The general scheme for this reaction involves the deprotonation of the this compound to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde. The resulting intermediate subsequently eliminates a diethyl phosphate (B84403) salt to yield the alkene. wikipedia.org
Mechanistic Aspects of Base-Mediated Olefination
The base-mediated olefination using this compound follows the established Horner-Wadsworth-Emmons reaction mechanism. organic-chemistry.orgyoutube.com The process is initiated by the deprotonation of the phosphonate at the benzylic position by a suitable base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to generate a phosphonate-stabilized carbanion. organic-chemistry.orgyoutube.com This carbanion is a soft nucleophile and readily adds to the carbonyl group of an aldehyde or ketone.
The addition of the carbanion to the carbonyl compound forms a tetrahedral intermediate, an oxaphosphetane. youtube.com This intermediate is unstable and undergoes syn-elimination to form the alkene and a water-soluble diethyl phosphate byproduct, which can be easily removed during the work-up. organic-chemistry.org The stereochemical outcome of the reaction is largely determined by the relative energies of the transition states leading to the E and Z isomers. organic-chemistry.org
Substrate Scope and Efficiency in Stereoselective Synthesis
The Horner-Wadsworth-Emmons reaction using this compound exhibits a broad substrate scope, particularly with aromatic aldehydes. nih.gov The reaction generally shows high efficiency and favors the formation of the (E)-isomer of the resulting stilbene (B7821643) derivative, often with excellent stereoselectivity. organic-chemistry.orgwikipedia.org The predominance of the E-isomer is attributed to the thermodynamic stability of the anti-periplanar arrangement of the phosphonate and the aldehyde R-group in the transition state. organic-chemistry.org
Factors that can influence the stereoselectivity include the nature of the base, the reaction temperature, and the steric bulk of the aldehyde. wikipedia.org For instance, using lithium-based reagents and higher reaction temperatures can further enhance the E-selectivity. wikipedia.org While the reaction is highly efficient for aldehydes, its application with ketones can be more challenging and may result in lower yields and stereoselectivity. nih.gov
Table 1: Examples of Horner-Wadsworth-Emmons Reactions with Diethyl Benzylphosphonate Analogs
| Phosphonate Reactant | Carbonyl Reactant | Product | Catalyst/Base | E/Z Ratio | Reference |
| Diethyl(4-nitrobenzyl)phosphonate | 3,4-Dialkoxybenzaldehydes | 1,2-Bis(alkoxy)-4-(4-nitrostyryl)benzenes | Not Specified | E-isomer favored | nih.gov |
| Triethylphosphite and Benzyl (B1604629) Bromide | Benzaldehydes | E-Stilbenes | KOtBu in THF | 99:1 | nih.gov |
| Diethyl(3,5-dimethoxybenzyl)phosphonate | Aryl Aldehydes | E-Stilbenes | (n-Bu)4NI | Not Specified | nih.gov |
Hydrolysis Pathways and Products
The hydrolysis of this compound can proceed through either acid-catalyzed or base-mediated pathways, leading to the corresponding phosphonic acid derivatives. nih.govnih.gov
Acid-Catalyzed Dealkylation to Phosphonic Acid Derivatives
Under acidic conditions, this compound undergoes a stepwise dealkylation to yield (4-cyanobenzyl)phosphonic acid. nih.govnih.gov The reaction typically involves heating the phosphonate with a strong acid, such as concentrated hydrochloric acid. researchgate.net The hydrolysis proceeds in two consecutive steps. nih.gov First, one of the ethyl ester groups is cleaved to form the monoethyl ester intermediate, ethyl (4-cyanobenzyl)phosphonate. Further hydrolysis removes the second ethyl group to give the final phosphonic acid product. The presence of the electron-withdrawing cyano group on the benzene (B151609) ring can influence the rate of this hydrolysis. nih.gov
Base-Mediated Hydrolysis and Competing Side Reactions
Base-mediated hydrolysis of this compound also results in the formation of (4-cyanobenzyl)phosphonic acid. nih.gov Similar to the acid-catalyzed process, this reaction occurs in two steps, with the sequential removal of the two ethyl groups. nih.gov
However, under strong basic conditions and elevated temperatures, a competing side reaction can occur: the hydrolysis of the nitrile (cyano) group. The cyano group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid, yielding (4-carboxymethylbenzyl)phosphonic acid. The conditions of the hydrolysis (concentration of the base, temperature, and reaction time) will determine the extent of this side reaction. Milder basic conditions are generally preferred to selectively hydrolyze the phosphonate esters without affecting the cyano group.
Metabolic Hydrolysis in Biological Systems for Related Compounds
While specific metabolic data for this compound is not extensively documented, the biotransformation of related organophosphonate and organophosphate compounds provides significant insight. In biological systems, the hydrolysis of such compounds is primarily an enzymatic process. nih.gov Enzymes like organophosphorus hydrolase (OPH) and various phosphatases play a crucial role in detoxifying organophosphorus compounds by cleaving the phosphoester bonds. nih.govresearchgate.net
OPH, first isolated from soil bacteria, is particularly efficient at hydrolyzing a wide range of organophosphates. nih.gov The mechanism of OPH involves a binuclear metal center that activates a water molecule for a nucleophilic attack on the phosphorus atom. nih.govnih.gov This enzymatic hydrolysis is significantly faster and more efficient than non-enzymatic chemical hydrolysis. acs.org Alkaline and acid phosphatases, which are widespread in living organisms, also catalyze the hydrolysis of organophosphorus monoesters and, to a lesser extent, diesters. nih.gov The enzymatic hydrolysis of phosphonate esters generally proceeds via cleavage of the P-O bond. nih.govacs.org The rate and mechanism can be influenced by the specific enzyme, the structure of the phosphonate, and the biological environment. nih.govnih.govacs.org
Chemical Reactivity of the Phosphonate Moiety
The phosphonate group is a key reactive center in this compound, participating in various transformations.
Nucleophilic Substitution Reactions
The phosphorus atom in the phosphonate group is electrophilic and susceptible to nucleophilic attack. Nucleophilic substitution at the P=O center is a fundamental reaction for organophosphorus compounds. sapub.org These reactions can proceed through two primary mechanisms: a concerted, one-step process involving a single pentacoordinate transition state, or a stepwise mechanism that involves the formation of a trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. sapub.org
In a concerted mechanism, the bond to the incoming nucleophile forms simultaneously with the breaking of the bond to the leaving group. sapub.org The stepwise pathway involves the addition of the nucleophile to form a metastable intermediate, which then expels the leaving group in a separate step. sapub.org The specific pathway taken can depend on factors such as the nature of the nucleophile, the leaving group, and the solvent conditions. For instance, the aminolysis of related aryl phosphinates has been shown to proceed via a zwitterionic pentacoordinate intermediate. sapub.org
Condensation Reactions
A significant condensation reaction involving this compound is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones with high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com
The HWE reaction begins with the deprotonation of the carbon adjacent to the phosphonate group (the α-carbon) by a base, such as sodium hydride (NaH), to form a stabilized phosphonate carbanion. wikipedia.orgyoutube.com This carbanion is a potent nucleophile that then attacks the carbonyl carbon of an aldehyde or ketone. wikipedia.org This addition leads to a tetrahedral intermediate which subsequently cyclizes to form an oxaphosphetane intermediate. youtube.com The collapse of this four-membered ring results in the formation of the alkene and a water-soluble dialkyl phosphate salt, which is easily removed from the reaction mixture. wikipedia.orgalfa-chemistry.com
Table 1: Key Steps in the Horner-Wadsworth-Emmons Reaction
| Step | Description |
|---|---|
| 1. Deprotonation | A base removes a proton from the α-carbon of the phosphonate to form a nucleophilic carbanion. wikipedia.org |
| 2. Nucleophilic Addition | The phosphonate carbanion attacks the carbonyl carbon of an aldehyde or ketone. wikipedia.org |
| 3. Intermediate Formation | A tetrahedral intermediate is formed, which then rearranges into a cyclic oxaphosphetane. youtube.com |
| 4. Elimination | The oxaphosphetane decomposes to yield the final alkene product and a dialkyl phosphate byproduct. wikipedia.org |
The stereochemical outcome of the HWE reaction can be influenced by the reaction conditions and the structure of the reactants. For aromatic aldehydes, the reaction almost exclusively produces (E)-alkenes. wikipedia.org
Complexation with Metal Ions
The phosphonate functional group exhibits a strong affinity for coordinating with a wide variety of metal ions. scispace.commdpi.com This property allows for the formation of metal phosphonate materials, which are a class of inorganic-organic hybrid polymers with diverse structures and applications. mdpi.comresearchgate.net The phosphonate group can act as a ligand, binding to metal centers through its oxygen atoms. mdpi.com The coordination can involve one, two, or all three oxygen atoms of the phosphonate moiety, leading to the construction of extended networks with varying dimensionalities, from simple mononuclear complexes to layered or three-dimensional frameworks. mdpi.comnih.gov
The binding properties of phosphonates to metal ions are utilized in creating hybrid materials with applications in catalysis, ion exchange, and gas storage. mdpi.com While in many cases the phosphonate group directly coordinates with the metal ion, there are instances where it acts as a counterion to balance the charge of a cationic metal complex without direct coordination. scispace.com
Chemical Transformations of the Cyano Group
The cyano (nitrile) group on the benzyl ring provides another site for chemical modification, distinct from the phosphonate moiety.
Reduction to Amine Derivatives
The cyano group of this compound can be reduced to a primary amine, yielding diethyl (4-aminomethylbenzyl)phosphonate. This transformation is a common and important reaction in organic synthesis. wikipedia.org There are several effective methods for nitrile reduction. wikipedia.orgchemguide.co.uk
Catalytic Hydrogenation: This is often the most economical method for producing primary amines from nitriles. wikipedia.org The reaction involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide. wikipedia.org The reaction conditions, such as temperature, pressure, and choice of solvent, can be optimized to favor the formation of the primary amine and minimize the production of secondary and tertiary amine byproducts. wikipedia.org
Chemical Reduction: Strong reducing agents can also be employed for this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that effectively reduces nitriles to primary amines. chemguide.co.uklibretexts.org The reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting amine. chemguide.co.uklibretexts.org Other hydride reagents like diborane (B8814927) can also be used. wikipedia.org It is noteworthy that milder reagents like sodium borohydride (B1222165) are generally not strong enough to reduce nitriles on their own but can be effective in the presence of certain catalysts. thieme-connect.de
Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines
| Reagent/Catalyst | Description |
|---|---|
| H₂ / Raney Nickel | A common catalytic hydrogenation method. wikipedia.org |
| H₂ / Pd/C | Palladium on carbon is another effective catalyst for hydrogenation. wikipedia.org |
| H₂ / PtO₂ | Platinum dioxide (Adam's catalyst) is also used for catalytic hydrogenation. wikipedia.org |
| LiAlH₄ | A potent chemical reducing agent that provides high yields of primary amines. chemguide.co.uklibretexts.org |
| Diborane (B₂H₆) | A stoichiometric reducing agent for converting nitriles to amines. wikipedia.org |
The choice of reduction method often depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.
Derivatization via Carbon-Carbon Bond Formation
While not a direct reaction of this compound, the Suzuki-Miyaura cross-coupling reaction represents a powerful method for C-C bond formation in analogous phosphonate compounds, specifically for the synthesis of 2-aryl allyl phosphonates. nih.govnih.gov A notable protocol utilizes an abundant and economical nickel catalyst system in an aqueous medium, highlighting a move towards more environmentally friendly synthesis. nih.govresearchgate.net
This reaction couples (2-haloallyl)phosphonates with various arylboronic acids. nih.gov An operationally simple and green procedure employs a NiSO₄·6H₂O/cationic 2,2′-bipyridyl ligand system as the catalyst. nih.govresearchgate.net The reaction is typically performed in water at 120 °C with a base such as K₃PO₄ for one hour, yielding the desired 2-aryl allyl phosphonates in good to excellent yields. nih.govnih.gov This method demonstrates high functional group tolerance, accommodating both electron-donating and weakly electron-deactivating groups on the arylboronic acid partner. nih.gov
Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Diethyl (2-bromoallyl)phosphonate with Arylboronic Acids
| Arylboronic Acid (ArB(OH)₂) | Product (2-Aryl Allyl Phosphonate) | Yield (%) |
| Phenylboronic acid | Diethyl (2-phenylallyl)phosphonate | 92 |
| 4-Methylphenylboronic acid | Diethyl [2-(4-methylphenyl)allyl]phosphonate | 89 |
| 4-Methoxyphenylboronic acid | Diethyl [2-(4-methoxyphenyl)allyl]phosphonate | 87 |
| 4-Fluorophenylboronic acid | Diethyl [2-(4-fluorophenyl)allyl]phosphonate | 75 |
| 4-Chlorophenylboronic acid | Diethyl [2-(4-chlorophenyl)allyl]phosphonate | 65 |
| 3-Methoxyphenylboronic acid | Diethyl [2-(3-methoxyphenyl)allyl]phosphonate | 91 |
Reaction conditions: Diethyl (2-bromoallyl)phosphonate (1.0 mmol), Arylboronic acid (2.0 mmol), NiSO₄·6H₂O/Ligand (5 mol %), K₃PO₄ (1.5 mmol), H₂O (4 mL) at 120 °C for 1 h. Data sourced from The Journal of Organic Chemistry, 2024. nih.gov
The formation of a bond between a sp-hybridized carbon and a phosphorus atom is a key step in the synthesis of ethynyl (B1212043) phosphonate analogues. A sustainable and innovative approach to this transformation is the mechanochemical phosphorylation of acetylides using condensed phosphates. nih.gov This solvent-free, redox-neutral process bypasses the use of hazardous reagents like white phosphorus (P₄). nih.gov
In this method, acetylides such as sodium carbide (Na₂C₂) are ground with a phosphorus source like sodium pyrophosphate (Na₄P₂O₇). nih.gov This mechanochemical activation facilitates the Csp-P bond formation, producing ethynyl phosphonates. For instance, the reaction between sodium pyrophosphate and sodium carbide can yield ethynyl phosphonate with an optimized yield of 63%. nih.gov This product is easily isolable as its triethylammonium (B8662869) salt and serves as a versatile intermediate for further transformations, such as the synthesis of triphenylphosphine (B44618) without involving P₄. nih.gov This demonstrates a significant step towards a greener phosphorus industry. nih.gov The synthesis and reactivity of other clickable nucleotide analogues containing a C-phosphonate subunit with a terminal alkyne group have also been reported, prepared through multi-step procedures using commercially available reagents. researchgate.netnih.gov
One-Pot Reaction Strategies Involving this compound or its Derivatives
One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. While specific one-pot syntheses starting from this compound are not extensively documented, related strategies in phosphonate chemistry illustrate the power of this approach.
For example, a simple and efficient one-pot synthesis of 1,4-dihydropyridine (B1200194) derivatives is achieved through a three-component Hantzsch reaction catalyzed by phenylboronic acid. organic-chemistry.org This reaction combines an aromatic aldehyde, ethyl acetoacetate, and ammonium (B1175870) acetate, with the catalyst significantly accelerating the reaction and improving yields (up to 90%) compared to the uncatalyzed process. organic-chemistry.org This strategy demonstrates how multiple C-C and C-N bonds can be formed in a single pot to create complex heterocyclic structures. organic-chemistry.org
Another example is the one-pot synthesis of hydrogen phosphonate derivatives of antiviral nucleosides like d4T and AZT. nih.gov This procedure involves the reaction of the parent nucleoside (d4T or AZT) with phosphorus trichloride, followed by in-situ alcoholysis and dealkylation in the presence of the corresponding alcohol, yielding the desired phosphonate derivatives in a straightforward manner. nih.gov These examples showcase the potential for developing efficient one-pot methodologies for the synthesis and derivatization of complex phosphonates.
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the structure of organic compounds. For Diethyl (4-Cyanobenzyl)phosphonate, analyses of ¹H, ¹³C, and ³¹P nuclei provide definitive evidence for its structure.
The ¹H NMR spectrum of this compound shows distinct signals corresponding to each type of proton in the molecule. acs.orgmmuscles.eu In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons on the para-substituted benzene (B151609) ring appear as two doublets. acs.orgmmuscles.eu The two protons ortho to the cyanobenzyl group and the two protons meta appear at approximately 7.61 ppm and 7.42 ppm, respectively. mmuscles.eu
The protons of the ethyl groups exhibit characteristic patterns. The methyl (CH₃) protons appear as a triplet around 1.15-1.19 ppm, coupled to the adjacent methylene (B1212753) protons. acs.orgmmuscles.eu The ethoxy methylene (OCH₂) protons are observed as a multiplet or a doublet of quartets at approximately 4.08 ppm due to coupling with both the methyl protons and the phosphorus atom. acs.orgmmuscles.eu The benzylic methylene protons (Ar-CH₂-P) are seen as a singlet at 3.20 ppm or a doublet around 3.14 ppm, with coupling to the phosphorus nucleus. acs.orgmmuscles.eu
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Citation |
|---|---|---|---|---|
| 7.61 | Doublet (d) | 2H | Ar-H (ortho to CH₂P) | mmuscles.eu |
| 7.42 | Doublet (d) | 2H | Ar-H (ortho to C≡N) | mmuscles.eu |
| 4.08 | Multiplet (m) | 4H | O-CH₂ | mmuscles.eu |
| 3.20 | Singlet (s) / Doublet (d) | 2H | Ar-CH₂-P | acs.orgmmuscles.eu |
| 1.15 | Triplet (t) | 6H | CH₃ | mmuscles.eu |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound shows signals for all 12 carbon atoms, with their chemical shifts influenced by their local electronic environment and coupling to the phosphorus atom. acs.org The carbon of the nitrile group (C≡N) is typically found around 118.4 ppm, while the quaternary carbon to which it is attached appears near 110.6 ppm. acs.org
The aromatic carbons show distinct signals, with the carbon atoms of the benzene ring appearing in the range of 127.7 to 137.3 ppm. acs.org The carbons of the diethyl phosphonate (B1237965) moiety are also clearly identifiable. The O-CH₂ carbons resonate around 62.2 ppm and show coupling to the phosphorus atom. acs.org The methyl (CH₃) carbons appear further upfield at approximately 16.1 ppm, also exhibiting P-C coupling. acs.org The benzylic carbon (Ar-CH₂-P) signal is observed at about 33.8 ppm as a doublet due to coupling with the phosphorus atom. acs.org
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) (ppm) | Assignment | Citation |
|---|---|---|
| 137.34 | Ar-C (quaternary) | acs.org |
| 131.19 | Ar-CH | acs.org |
| 127.68 | Ar-CH | acs.org |
| 118.43 | C≡N | acs.org |
| 110.55 | Ar-C (quaternary, attached to C≡N) | acs.org |
| 62.17 | O-CH₂ | acs.org |
| 33.78 | Ar-CH₂-P | acs.org |
| 16.07 | CH₃ | acs.org |
³¹P NMR spectroscopy is particularly informative for organophosphorus compounds. For this compound, the spectrum typically shows a single resonance, confirming the presence of one phosphorus environment. In a proton-decoupled spectrum, this signal appears as a sharp singlet. The chemical shift is reported to be approximately +19.68 ppm relative to an external standard of 85% H₃PO₄. imedpub.com This value is characteristic for phosphonates of this type.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure. acs.org
A strong, sharp absorption band is observed around 2227 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. acs.org The P=O (phosphonyl) group gives rise to a strong absorption in the region of 1244 cm⁻¹. acs.org The P-O-C linkages of the diethyl ester portion are identified by strong bands in the 1018-1048 cm⁻¹ range. acs.org Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethyl and benzyl (B1604629) groups appear just below 3000 cm⁻¹ (e.g., at 2984 cm⁻¹). acs.org Bending vibrations for the aromatic ring are also observed at lower frequencies (e.g., 1607 and 1506 cm⁻¹). acs.org
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Citation |
|---|---|---|---|
| 2984 | C-H | Aliphatic Stretch | acs.org |
| 2227 | C≡N | Nitrile Stretch | acs.org |
| 1607, 1506 | C=C | Aromatic Ring Stretch | acs.org |
| 1244 | P=O | Phosphonyl Stretch | acs.org |
| 1048, 1018 | P-O-C | Ether Stretch | acs.org |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry confirms the molecular weight of this compound and provides insight into its fragmentation patterns. The compound has a calculated monoisotopic mass of 253.08678 Da. imedpub.com Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a molecular ion peak ([M]⁺) at an m/z of 253, which corresponds to the molecular weight of the compound. acs.org
High-resolution mass spectrometry can provide predicted m/z values for various adducts. For instance, the protonated molecule [M+H]⁺ is predicted at m/z 254.09406, and the sodium adduct [M+Na]⁺ is predicted at m/z 276.07600. tue.nl These values are crucial for unambiguous identification in complex mixtures.
Table 4: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z | Citation |
|---|---|---|
| [M]⁺ | 253.08623 | tue.nl |
| [M+H]⁺ | 254.09406 | tue.nl |
| [M+Na]⁺ | 276.07600 | tue.nl |
| [M+K]⁺ | 292.04994 | tue.nl |
| [M+NH₄]⁺ | 271.12060 | tue.nl |
X-ray Diffraction Studies of Synthesized Derivatives for Solid-State Structure
For example, structural studies of complexes involving diethyl benzylphosphonate show that the phosphonate group is a versatile ligand, capable of coordinating to metal centers. researchgate.netlookchem.com In the solid state, molecules containing the benzylphosphonate moiety often pack in arrangements influenced by weak hydrogen bonds and van der Waals forces. The conformation around the benzylic C-P bond is a key structural feature. researchgate.net In the crystal structure of a 1,4-adduct of a diethyl 1-naphthylmethylphosphonate derivative, the conformation around the C-Cα bond was found to be consistent with that deduced from NMR data in solution. researchgate.net It is expected that this compound would adopt a similar conformation, with the phenyl ring and the phosphonate group arranged to minimize steric hindrance. The presence of the polar cyano group would likely introduce significant dipole-dipole interactions, influencing the crystal packing.
Computational Chemistry and Theoretical Investigations
Electronic Structure and Molecular Orbital Analysis (e.g., FMO)
The electronic behavior of a molecule is fundamentally governed by its electronic structure. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
The molecular electrostatic potential (MEP) surface is another important aspect of the electronic structure, mapping the electrostatic potential onto the electron density surface. This allows for the visualization of charge distribution and the prediction of sites for electrophilic and nucleophilic reactions. In a typical benzylphosphonate, the electronegative oxygen atoms of the phosphonate (B1237965) group and the nitrogen of the cyano group would represent regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the ethyl groups and the aromatic ring would exhibit positive electrostatic potential. nih.gov
Quantum Chemical Calculations for Energetic and Reactivity Properties
Quantum chemical calculations provide a quantitative assessment of a molecule's energetic and reactivity properties. DFT methods are commonly used to calculate a range of descriptors that shed light on the reactivity of phosphonates. nrel.gov These descriptors, derived from the HOMO and LUMO energies, include ionization potential, electron affinity, electronegativity, chemical hardness, and global electrophilicity index.
While specific calculated values for Diethyl (4-Cyanobenzyl)phosphonate are not detailed in the provided search results, the general principles can be applied. A lower HOMO-LUMO gap for a phosphonate derivative would suggest a higher reactivity. researchgate.net The presence of the electron-withdrawing cyano group on the benzyl (B1604629) ring is expected to influence these properties significantly, likely increasing the electrophilicity of the molecule compared to unsubstituted benzylphosphonates. This is because the cyano group can enhance the accumulation of positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack. nih.gov
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H16NO3P | nih.gov |
| Molecular Weight | 253.23 g/mol | nih.gov |
| XLogP3-AA | 1.4 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 6 | nih.gov |
| Topological Polar Surface Area | 59.3 Ų | nih.gov |
| Heavy Atom Count | 17 | nih.gov |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational methods are increasingly used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov These predictions can aid in structure elucidation and confirmation. DFT calculations, particularly with functionals like M06-2X and MPW1PW91 and basis sets such as 6-311+G(2d,p), have been shown to provide accurate predictions of ¹H and ¹³C NMR chemical shifts for organophosphorus compounds, including nerve agents and their analogues. nih.gov
For this compound, while specific predicted NMR data is not available in the search results, the methodology for such predictions is well-established. The process typically involves geometry optimization of the molecule followed by the calculation of NMR shielding constants, which are then converted to chemical shifts. The accuracy of these predictions can be high, with mean absolute errors of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C having been reported for similar compounds. nih.gov The consideration of different conformational isomers is crucial for improving the accuracy of the predicted spectra. nih.gov Machine learning approaches are also emerging as a powerful tool for the rapid and accurate prediction of NMR chemical shifts. nih.govrsc.org
Molecular Modeling of Reaction Mechanisms
Molecular modeling is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.comalfa-chemistry.com This reaction involves the deprotonation of the phosphonate to form a carbanion, which then reacts with an aldehyde or ketone to form an alkene. wikipedia.org
Computational studies of the HWE reaction mechanism reveal that the reaction proceeds through the formation of an oxaphosphetane intermediate. nrochemistry.com The stereochemical outcome of the reaction, which typically favors the formation of the (E)-alkene, is determined by the relative energies of the transition states leading to the different stereoisomers. wikipedia.orgyoutube.com Factors such as the nature of the base, solvent, and the substituents on the phosphonate can influence the stereoselectivity of the reaction. organic-chemistry.org For instance, the use of phosphonates with electron-withdrawing groups can accelerate the elimination step and impact the (Z)/(E) selectivity. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, untested compounds. QSAR studies on phosphonates have been conducted to investigate their potential as inhibitors of various enzymes, including the main protease of SARS-CoV-2. nih.govnih.gov
In these studies, a variety of molecular descriptors are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors. For a series of phosphonate derivatives, it was found that the polarity and topology of the molecules were important parameters influencing their binding energy and inhibitory ability. nih.govnih.gov While a specific QSAR model for this compound is not available in the provided search results, the general approach would involve synthesizing a series of related benzylphosphonate derivatives with varying substituents on the aromatic ring and then correlating their biological activity with calculated molecular descriptors. Such models could be used to guide the design of new benzylphosphonate derivatives with enhanced biological activity. mdpi.comasianpubs.org
Applications in Medicinal Chemistry and Biological Sciences
Role as Pharmaceutical Intermediates and Building Blocks for Drug Development
Diethyl (4-cyanobenzyl)phosphonate is a valuable building block in organic synthesis, particularly in the construction of more complex molecules with therapeutic potential. nih.govuni.lu Its chemical structure, featuring a reactive phosphonate (B1237965) group and a cyano-substituted benzyl (B1604629) moiety, makes it a versatile reagent for various carbon-carbon bond-forming reactions. tcichemicals.com
One of the primary applications of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction. tcichemicals.com This reaction is a cornerstone of synthetic organic chemistry, widely used to create alkenes (carbon-carbon double bonds) with high stereoselectivity. In drug development, the HWE reaction is instrumental in linking different molecular fragments or in constructing specific structural motifs within a target drug molecule. For instance, an analogue, Diethyl (1-cyanoethyl)phosphonate, is used as a reagent in the preparation of HIV-1 reverse transcriptase inhibitors and sphingosine-1-phosphate (S1P) receptor agonists. sigmaaldrich.com The cyano group on the benzyl ring of this compound can also be chemically modified, allowing for the introduction of other functional groups and further diversification of the molecular structure, making it a key intermediate for a wide array of pharmaceutical compounds. bldpharm.com
Enzyme Inhibition Studies
The phosphonate group is a well-established isostere of the phosphate (B84403) group, meaning it can mimic the structure and interactions of natural phosphate-containing molecules within biological systems. nih.gov This property is central to the design of phosphonate-based enzyme inhibitors, as they can bind to the active sites of enzymes that process phosphate substrates without being hydrolyzed, leading to potent and often irreversible inhibition. nih.govacs.org
Phosphonate analogues have demonstrated significant potential as inhibitors of lipases, a class of enzymes that hydrolyze fats (lipids). nih.govnih.gov For example, phosphonate analogues of triacylglycerols have been synthesized and shown to be potent, active site-directed inhibitors of lipases. nih.gov These inhibitors function by forming a stable, covalent bond with a key amino acid (typically serine) in the enzyme's active site, mimicking the tetrahedral intermediate that forms during normal fat hydrolysis. nih.gov The inhibition is often enantioselective, meaning the enzyme preferentially binds to one stereoisomer of the inhibitor. nih.gov The effectiveness of these inhibitors highlights the critical role of the phosphonate group in targeting and inactivating lipases, suggesting that analogues derived from structures like this compound could be explored for similar activities.
Analogues of this compound are of interest in the study of cholinesterase inhibition. Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a key strategy for treating conditions like Alzheimer's disease. Phosphonate compounds, structurally similar to organophosphates, can act as effective inhibitors of AChE. who.int The mechanism involves the phosphorylation of a serine residue in the active site of the enzyme, rendering it inactive. nih.gov Studies on phosphonate analogues of natural AChE inhibitors, such as cyclophostin, have shown that these synthetic compounds can exhibit potent inhibitory activity. nih.govacs.org The potency of these inhibitors can be influenced by their stereochemistry, with certain isomers showing significantly higher activity. nih.govacs.org
Protein tyrosine phosphatases (PTPs) are a family of enzymes that remove phosphate groups from tyrosine residues on proteins, playing a crucial role in cellular signaling pathways. nih.govebi.ac.uk Dysregulation of PTP activity is linked to numerous diseases, including cancer, diabetes, and autoimmune disorders, making them important drug targets. nih.govnih.gov
Phosphonates, particularly those with fluorine atoms attached to the carbon adjacent to the phosphorus (α-difluorophosphonates), are effective mimics of the phosphotyrosine substrate. nih.govnih.gov The fluorine atoms increase the acidity of the phosphonate group, making it a better electronic isostere of the phosphate group and enhancing its binding affinity to the PTP active site. nih.gov These fluorinated analogues act as non-hydrolyzable substrate mimics, competitively inhibiting the enzyme. nih.govnih.gov For example, certain aryl-containing difluoromethylphosphonic acids have been found to inhibit PTP-1B with IC₅₀ values in the micromolar range. nih.gov This strategy of using fluorinated phosphonates as PTP inhibitors is a significant area of research in the development of new therapeutics.
Evaluation of Antitumor Activities in Related Phosphonates
A variety of phosphonate derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.govgoogle.com Their structural similarity to α-aminocarboxylic acids allows them to function as antimetabolites or enzyme inhibitors, interfering with cancer cell proliferation. nih.gov Research has demonstrated that certain phosphonates exhibit significant cytotoxic effects against various human tumor cell lines, including those of the lung, breast, prostate, and colon. nih.govnih.govgoogle.com
For example, a series of novel phosphonate derivatives containing amino acid moieties showed promising antitumor activity. nih.gov The inhibitory effects of these compounds were measured using the MTT assay, which assesses cell viability. The results, often expressed as IC₅₀ values (the concentration of a drug that inhibits 50% of cell growth), indicate the potency of the compounds.
Table 1: Antitumor Activity of Selected Phosphonate Derivatives This table presents data for related phosphonate compounds, not this compound itself.
| Compound | Cell Line | IC₅₀ (µmol·L⁻¹) |
|---|---|---|
| 4c | SGC-7901 (Stomach Cancer) | 9.8 ± 0.9 |
| 4e | A-549 (Lung Cancer) | 8.7 ± 0.8 |
| 4l | EC-109 (Esophageal Cancer) | 9.5 ± 0.6 |
| 4n | A-549 (Lung Cancer) | 8.2 ± 1.0 |
| 4n | EC-109 (Esophageal Cancer) | 9.4 ± 0.5 |
Data sourced from a study on phosphonate derivatives containing amino acids. nih.gov
These findings underscore the potential of the phosphonate scaffold as a basis for the development of new chemotherapeutic agents. nih.gov
Antimicrobial Properties
The investigation into the biological activities of phosphonates extends to their potential as antimicrobial agents. The mechanism of action is often linked to the inhibition of essential microbial enzymes. For instance, certain monocyclic enol-phosphonates, which are analogues of natural products, have been found to be powerful and selective inhibitors of fungal and mycobacterial lipases. researchgate.net This selective inhibition suggests that such compounds could serve as leads for the development of novel antimicrobial drugs with high specificity for microbial targets. researchgate.net While direct studies on the antimicrobial properties of this compound are not widely reported, the activity observed in its analogues provides a rationale for future investigation in this area.
Antibacterial Efficacy
Research has demonstrated that this compound and its derivatives exhibit notable antibacterial properties. A study published in the Pelagia Research Library detailed the screening of a series of dialkylheteroaryl phosphonates, including this compound, against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess the inhibitory effects of these compounds, with streptomycin (B1217042) used as a standard drug for comparison. The results indicated that the synthesized compounds, including the cyanobenzyl derivative, displayed varying degrees of inhibition against the tested microorganisms. Specifically, certain derivatives were found to be particularly effective against Escherichia coli, Streptococcus bovis, and Bacillus subtilis. mdpi.com
The investigation into the antibacterial potential of benzylphosphonate derivatives is part of a broader effort to develop new antimicrobial drugs, especially in light of increasing bacterial resistance to existing antibiotics. Studies on related diethyl benzylphosphonate derivatives have suggested that they may have greater potential as antibacterial agents than some conventional antibiotics. researchgate.net The mechanism of action is thought to involve the modification of bacterial DNA, highlighting a different approach to combating pathogenic bacteria. researchgate.net
| Bacterial Strain | Observed Efficacy of Derivatives | Reference |
|---|---|---|
| Escherichia coli | High efficacy observed for specific derivatives (3c, 3e, 3k in the study) | mdpi.com |
| Streptococcus bovis | High efficacy observed for specific derivatives (3d, 3i in the study) | mdpi.com |
| Bacillus subtilis | High efficacy observed for specific derivatives (3f, 3i, 3k in the study) | mdpi.com |
Antifungal Efficacy
In addition to their antibacterial properties, this compound and its analogues have been evaluated for their antifungal activity. The same study in the Pelagia Research Library that confirmed its antibacterial effects also screened these compounds against several fungal strains, including Aspergillus flavus, Aspergillus niger, and Fusarium oxysporum. Using the serial plate dilution method with bovastin as the standard, the research found that the tested compounds exhibited moderate to good antifungal activity. mdpi.com Certain derivatives demonstrated significant efficacy against the tested fungal strains, indicating their potential as broad-spectrum antimicrobial agents. mdpi.com
| Fungal Strain | Observed Efficacy of Derivatives | Reference |
|---|---|---|
| Aspergillus flavus | High efficacy observed for specific derivatives (3e, 3f, 3k in the study) | mdpi.com |
| Aspergillus niger | High efficacy observed for specific derivatives (3d, 3f, 3k in the study) | mdpi.com |
| Fusarium oxysporum | High efficacy observed for specific derivatives (3e, 3k in the study) | mdpi.com |
Neuroprotective Effects of Phosphonate Analogues
The potential neuroprotective effects of phosphonate analogues have been an area of active investigation. Research into compounds structurally related to this compound has provided insights into their capacity to protect neurons from damage. For instance, studies on N-substituted C-dialkoxyphosphorylated nitrones have demonstrated their ability to reduce necrotic cell death in neuroblastoma cells following oxygen-glucose deprivation and reperfusion, a model for ischemic injury. nih.govacs.org The most potent of these nitrones showed significant inhibition of lipid peroxidation and superoxide (B77818) production, suggesting that their neuroprotective effects are linked to their antioxidant properties. nih.govacs.org
Furthermore, phosphonate analogues of amino acids, such as (L)-2-amino-3-phosphonopropionic acid ((L)-AP3), have been identified as antagonists of the metabotropic glutamate (B1630785) receptor (NMDAR). rsc.org This antagonistic activity is significant as excessive glutamate receptor activation is a key mechanism in excitotoxic neuronal death associated with various neurological disorders. The development of potent analogues that selectively antagonize NMDARs, like Kaitocephalin, highlights the therapeutic potential of this class of compounds in treating central nervous system disorders. rsc.org These findings underscore the promise of phosphonate-containing molecules in the development of novel neuroprotective agents. rsc.orgmdpi.com
Antiparasitic Properties (Observed in Dihydrofuran Derivatives)
The versatility of the phosphonate group extends to the realm of antiparasitic research, with recent studies focusing on its incorporation into heterocyclic scaffolds like dihydrofuran. A novel compound, diethyl (5-benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate, was synthesized and evaluated for its antiparasitic properties. mdpi.comresearchgate.netsciprofiles.com This dihydrofuran derivative, which combines both a phosphonate and an amidoxime (B1450833) group, was tested in vitro against the promastigote form of Leishmania amazonensis, a causative agent of leishmaniasis. mdpi.comresearchgate.netsciprofiles.com
The study reported that the compound exhibited moderate activity against the parasite, with an IC50 value of 91.1 µM. sciprofiles.com While this particular derivative showed lower in vitro activity compared to some previously identified compounds, its synthesis and evaluation are significant. mdpi.com It demonstrates the feasibility of incorporating a phosphonate moiety into a dihydrofuran scaffold, a structure known for various biological applications. mdpi.comresearchgate.net This line of research contributes to the ongoing efforts to develop new therapeutic agents against neglected tropical diseases like leishmaniasis by exploring novel chemical structures. mdpi.comsciprofiles.comresearchgate.netglobalauthorid.com
Applications in Materials Science
Utilization in the Development of Advanced Polymers and Coatings
The primary route for integrating Diethyl (4-Cyanobenzyl)phosphonate into polymeric structures is through the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgconicet.gov.ar This reaction involves the deprotonation of the phosphonate (B1237965) to form a stabilized carbanion, which then reacts with an aldehyde or ketone to form an alkene with a high degree of stereoselectivity, predominantly yielding the E-isomer. wikipedia.orgorganic-chemistry.org This olefination reaction is a powerful tool for creating the vinyl linkages that form the backbone of various polymers.
By reacting this compound with dialdehydes, such as terephthalaldehyde, it can act as a monomer or co-monomer in polycondensation reactions. This leads to the formation of poly(cyanophenylene vinylene) derivatives, a class of conjugated polymers. The incorporation of both the phosphorus-containing group and the polar cyano group into the polymer chain can significantly influence the final material's properties.
Flame Retardancy: A significant application for phosphonate-containing polymers is flame retardancy. nih.gov Phosphorus-based flame retardants are considered effective and more environmentally benign alternatives to halogenated compounds. rsc.org Their mechanism of action is twofold:
Condensed Phase: During combustion, the phosphonate moieties decompose to form phosphoric and polyphosphoric acids. researchgate.net These acids promote the dehydration and cross-linking of the polymer matrix, leading to the formation of a stable, insulating char layer on the material's surface. researchgate.net This char acts as a physical barrier, limiting the evolution of flammable volatile gases and shielding the underlying polymer from heat and oxygen. nih.govresearchgate.net
Gas Phase: Volatile phosphorus-containing radicals (such as PO•, HPO•, and PO₂•) can be released into the gas phase. nih.govrsc.org These radicals act as scavengers, interfering with the high-energy H• and OH• radicals that sustain the combustion chain reaction in the flame, thereby exerting a flame-inhibiting effect. mdpi.com
The chemical incorporation of this compound directly into the polymer backbone ensures the permanent presence of the flame-retardant moiety, preventing issues like leaching or migration that can occur with additive flame retardants. rsc.org
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆NO₃P | nih.govfishersci.ca |
| Molecular Weight | 253.23 g/mol | nih.gov |
| Appearance | White to yellow crystals | [No Source] |
| CAS Number | 1552-41-6 | nih.govfishersci.ca |
Potential for Optoelectronic Technology Applications
The structural features of this compound suggest its potential as a precursor for materials used in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). This potential stems from the synthesis of cyanostilbene derivatives.
The HWE reaction of this compound with various aromatic aldehydes produces cyanostilbenes. researchgate.net Stilbene (B7821643) derivatives are known for their interesting photophysical properties, including fluorescence. The presence of the electron-withdrawing cyano group and the electron-donating character that can be introduced via the aldehyde reactant creates a donor-acceptor (D-A) structure. Such structures are fundamental to the design of many organic functional materials.
Aggregation-Induced Emission (AIE): Many cyanostilbene derivatives are known to exhibit a phenomenon called aggregation-induced emission (AIE). researchgate.netresearchgate.net In dilute solutions, these molecules may show weak fluorescence, but their emission intensity increases significantly upon aggregation in the solid state or in poor solvents. This property is highly desirable for solid-state lighting applications like OLEDs, as it mitigates the common problem of aggregation-caused quenching (ACQ) where molecules lose their emissivity at high concentrations.
By carefully selecting the aldehyde reaction partner for the HWE reaction, the electronic and photophysical properties of the resulting cyanostilbene derivative can be tuned. This allows for the systematic design of emitters with specific colors and performance characteristics. While direct application of this compound itself in OLEDs is not extensively documented, its role as a key building block for AIE-active cyanostilbene luminophores highlights its importance in the development of next-generation optoelectronic materials. researchgate.netrsc.org The study of organophosphorus compounds as emitters is a growing field in OLED research. rsc.org
| Reactant 1 | Reactant 2 | Resulting Linkage | Potential Polymer Class |
|---|---|---|---|
| This compound | Terephthalaldehyde | Cyano-substituted Stilbene | Poly(cyanophenylene vinylene) |
Applications in Catalysis and Green Chemistry
Catalytic Roles in Organic Transformations
The primary catalytic application of Diethyl (4-cyanobenzyl)phosphonate is as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org The HWE reaction is a widely utilized method for the synthesis of alkenes, particularly with a high degree of stereoselectivity, often favoring the formation of the (E)-isomer. wikipedia.orgalfa-chemistry.com This reaction is a modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic and less basic phosphonate-stabilized carbanions and the straightforward removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com
In the HWE reaction, this compound is first deprotonated by a base to form a stabilized carbanion. This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, leading to the formation of an intermediate which subsequently eliminates a dialkyl phosphate to yield the alkene. The presence of the electron-withdrawing cyano group on the benzyl (B1604629) moiety of this compound further stabilizes the carbanion, influencing the reactivity and stereoselectivity of the reaction. wikipedia.orgresearchgate.net
The versatility of the HWE reaction using reagents like this compound makes it a valuable tool in the synthesis of a wide array of organic compounds, including natural products and pharmacologically active molecules. conicet.gov.ar The reaction's reliability and stereocontrol have cemented its place in the arsenal (B13267) of synthetic organic chemists.
Table 1: The Horner-Wadsworth-Emmons Reaction
| Feature | Description |
| Reaction Type | Olefination |
| Reactants | Phosphonate (B1237965) (e.g., this compound), Aldehyde or Ketone, Base |
| Product | Alkene (predominantly E-isomer) |
| Byproduct | Dialkyl phosphate (water-soluble) |
| Key Advantage | High stereoselectivity, ease of byproduct removal |
Sustainable Synthesis Methodologies and Catalytic Systems Development
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of phosphonate chemistry, this includes the development of more environmentally benign synthetic methods.
While this compound is typically a reagent rather than a catalyst in the traditional sense, the development of sustainable methods for its synthesis and for the synthesis of related benzyl phosphonates is an active area of research. One notable advancement is the development of a sustainable and efficient protocol for the synthesis of benzyl phosphonates using a potassium iodide/potassium carbonate (KI/K2CO3) catalytic system in polyethylene (B3416737) glycol (PEG-400) as a benign solvent. researchgate.netnih.gov
This method avoids the use of volatile and toxic organic solvents and harsh reagents. researchgate.netnih.gov The reaction proceeds smoothly at room temperature, offering excellent selectivity and high yields of the corresponding benzyl phosphonates. The use of PEG-400 as a recyclable solvent and KI as an inexpensive and non-toxic catalyst for the in situ formation of the more reactive benzyl iodide from benzyl chloride are key features of this green methodology. nih.gov
Table 2: Sustainable Synthesis of Benzyl Phosphonates
| Parameter | Condition | Advantage |
| Catalytic System | KI/K2CO3 | Inexpensive, non-toxic, efficient |
| Solvent | PEG-400 | Benign, recyclable, avoids volatile organic compounds |
| Reaction Temperature | Room Temperature | Energy efficient, reduces side reactions |
| Substrates | Benzyl halides, Dialkyl phosphites | Readily available |
| Yields | High to excellent | Efficient conversion |
This sustainable approach to synthesizing benzyl phosphonates, the foundational structure of this compound, exemplifies the application of green chemistry principles to this important class of compounds. The development of such catalytic systems is crucial for minimizing the environmental impact of chemical synthesis.
Future Research Directions and Emerging Trends
Exploration of Asymmetric Synthesis Methodologies
The synthesis of chiral phosphonates is a burgeoning field, as the configuration of a chiral center is often critical for a molecule's biological activity. unl.pt Future research will likely focus on developing asymmetric methods to produce enantiomerically pure forms of Diethyl (4-Cyanobenzyl)phosphonate and its analogs. The creation of a chiral center, typically at the carbon atom adjacent to the phosphorus (the α-carbon), can be achieved through several powerful catalytic strategies. mdpi.comresearchgate.net
Key asymmetric methods that could be applied include:
Asymmetric Metal Complex Catalysis : This involves using transition metal complexes with chiral ligands to catalyze reactions that create the P-C bond. mdpi.com
Organocatalysis : The use of small, chiral organic molecules as catalysts has gained significant traction for producing chiral phosphonic acid derivatives under mild conditions. unl.pt
Specific Asymmetric Reactions : Several reaction types are particularly suitable for creating C-chiral phosphonates. mdpi.comresearchgate.net The phospha-aldol (Pudovik), phospha-Mannich, and phospha-Michael reactions are cornerstone methods for the asymmetric phosphonylation of compounds with C=O, C=N, and activated C=C bonds, respectively. unl.ptmdpi.comresearchgate.net
A highly practical approach that has seen significant improvement is the asymmetric hydrophosphonylation of ketones, which can yield quaternary α-hydroxy phosphonates with excellent enantioselectivity. nih.gov
| Asymmetric Method | Description | Target Bond Formation |
| Phospha-Aldol Reaction | The nucleophilic addition of a phosphite (B83602) to a carbonyl compound, yielding chiral α-hydroxy phosphonates. unl.ptresearchgate.net | P-C(OH) |
| Phospha-Mannich Reaction | A three-component reaction involving an aldehyde, an amine, and a phosphite to produce chiral α-amino phosphonates. mdpi.comresearchgate.net | P-C(NHR) |
| Phospha-Michael Reaction | The conjugate addition of a phosphite to an α,β-unsaturated carbonyl compound. mdpi.comresearchgate.net | P-C-C=C |
| Asymmetric Hydrogenation | The reduction of unsaturated phosphonates using a chiral catalyst, often a rhodium complex, to create a chiral center. researchgate.net | C-C (from C=C) |
Discovery of Novel Biological Activities and Therapeutic Targets
Phosphonates are recognized for their wide array of biological activities, largely because they can act as stable structural mimics (isosteres) of natural phosphates or carboxylic acids. unl.ptnih.gov This mimicry allows them to interact with enzymes and receptors involved in critical physiological processes. nih.gov Synthetic phosphonates have shown antiviral, antibacterial, antitumor, and enzyme-inhibitory effects. unl.ptnih.gov
Future research into this compound will likely explore its potential as a bioactive agent. The cyanobenzyl group is a key structural motif that can be tailored to target specific biological molecules. A significant challenge for phosphonates is their high negative charge at physiological pH, which can hinder cell membrane permeation. nih.gov A promising research direction is the use of prodrug strategies, where the phosphonate (B1237965) is temporarily masked with protecting groups to facilitate cell entry before being cleaved to release the active drug. nih.gov The discovery of new therapeutic targets for this class of compounds remains a key objective in medicinal chemistry. nih.gov
Development of Advanced Catalytic Systems for Phosphonate Synthesis and Functionalization
The synthesis and subsequent modification of phosphonates are heavily reliant on catalytic systems. While traditional methods often used stoichiometric reagents, modern research focuses on developing more efficient and sustainable catalytic approaches. rsc.org Nucleophilic phosphine (B1218219) catalysis has emerged as a powerful tool in organic synthesis due to its broad substrate scope and mild reaction conditions. nih.govacs.orgnih.gov This type of catalysis involves the activation of various molecules through the addition of a phosphine, generating reactive intermediates. acs.orgnih.gov
Future developments will likely concentrate on:
Novel Organocatalysts : Expanding the library of phosphine-based catalysts to achieve new types of chemical transformations and improve selectivity. nih.gov
Environmentally Benign Metal Catalysts : The use of earth-abundant and non-toxic metals, such as zinc, is being explored for the efficient synthesis of phosphonate precursors. rsc.org
Bifunctional Catalysis : Designing catalysts that possess both a Lewis acid and a Lewis base component to activate multiple reactants simultaneously, leading to more complex molecular architectures in a single step. nih.gov
Catalytic C-H Functionalization : Developing methods to directly modify the C-H bonds on the benzyl (B1604629) ring or ethyl groups of this compound, allowing for late-stage diversification of the molecule's structure.
Integration of Machine Learning and Artificial Intelligence in Phosphonate Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govfrontiersin.org These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the design and discovery of new molecules. frontiersin.org
For phosphonates like this compound, AI and ML can be applied in several ways:
Predictive Modeling : ML algorithms can be trained on existing data to predict the biological activity, toxicity, or material properties of novel phosphonate structures. frontiersin.org This includes developing Quantitative Structure-Activity Relationship (QSAR) models. nih.gov
De Novo Design : AI can generate entirely new molecular structures with desired properties. nih.gov This could be used to design novel phosphonate-based enzyme inhibitors or materials with specific characteristics.
Synthesis Prediction : AI tools can predict viable synthetic routes for complex molecules, saving significant time and resources in the lab. nih.gov
High-Throughput Virtual Screening : AI can rapidly screen massive virtual libraries of compounds to identify promising candidates for further experimental testing. phoremost.com
A notable application has been the use of ML models to guide the synthesis of new phosphor materials, iterating between synthesis, characterization, and ML-driven design to precisely achieve desired properties like a specific color temperature for lighting applications. nih.gov This same iterative approach could be used to optimize phosphonates for biological or material functions.
Engineering of Novel Materials Incorporating Phosphonate Scaffolds
The phosphonate group is an excellent building block for creating advanced materials due to its strong coordination with metal centers and its inherent stability. elsevierpure.com Research is increasingly focused on incorporating phosphonate scaffolds into functional materials for a variety of applications.
Emerging trends in this area include:
Metal-Organic Frameworks (MOFs) : Phosphonate linkers can be used to construct porous, crystalline materials known as MOFs. elsevierpure.com These materials have potential applications in gas storage, separation, and catalysis.
Electrocatalysts : Phosphate- and phosphonate-based materials are being investigated as stable and efficient electrocatalysts for energy storage and conversion technologies, such as metal-air batteries and fuel cells. rsc.orgrsc.org Their stability, derived from the strong P-O bond, offers an advantage over traditional catalysts. rsc.org
Functionalized Surfaces and Adsorbents : Phosphonate groups can be grafted onto the surfaces of materials like silica (B1680970) or metal oxides. mdpi.comrsc.org A phosphonate-functionalized material has been shown to be highly effective and selective for adsorbing thorium from aqueous solutions, highlighting its potential in environmental remediation and resource recovery. rsc.org
Flame Retardants : Organophosphorus compounds, including phosphonates, are widely used as halogen-free flame retardants in polymers. mdpi.com They function by promoting the formation of a protective char layer upon combustion. mdpi.com
Q & A
Q. What are the optimal synthetic routes for Diethyl (4-Cyanobenzyl)phosphonate, and how can reaction conditions be validated?
this compound is typically synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions. A validated method involves reacting 4-cyanobenzyl halides with triethyl phosphite in anhydrous solvents (e.g., DMF) under reflux (80–120°C for 2–4 hours) . Post-reaction, quenching with DMF/water (2:1) and recrystallization from toluene or chlorobenzene yield high-purity products (>97% by GC). Confirm purity via H/C NMR and 31P NMR, comparing shifts to literature values (e.g., δ ~25–35 ppm for diethyl phosphonates in 31P NMR) .
Q. How should researchers characterize this compound using spectroscopic techniques?
- 31P NMR : Expect a singlet at δ ~28–32 ppm due to the phosphorus environment. Coupling with adjacent protons may split signals; decoupling experiments clarify structural assignments .
- H NMR : The 4-cyanobenzyl group shows aromatic protons as a doublet (δ ~7.4–7.6 ppm, J = 8 Hz) and a singlet for the benzylic CH (δ ~3.1–3.3 ppm). Ethoxy groups appear as quartets (δ ~1.2–1.4 ppm for CH, δ ~4.0–4.2 ppm for CH) .
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 253.1 (CHNOP) and fragmentation patterns consistent with phosphonate esters.
Q. What safety protocols are essential when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Toxicology : While specific data for this compound are limited, structurally similar phosphonates require bacterial reverse mutation (Ames test) and in vitro micronucleus assays to assess genotoxicity .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
Advanced Research Questions
Q. How can researchers resolve low yields during the synthesis of this compound?
- Optimize Reaction Conditions : Increase reaction time (4–6 hours) or temperature (100–120°C) if intermediates are detected via TLC.
- Purification : Replace toluene with chlorobenzene for recrystallization to improve crystal formation .
- Side Reactions : Monitor for hydrolysis of the cyano group under prolonged heating; use anhydrous solvents and inert atmospheres.
Q. What computational methods are suitable for studying the reactivity of this compound?
- DFT Calculations : Model reaction pathways (e.g., Michaelis-Arbuzov mechanism) using Gaussian or ORCA software. Key parameters include Gibbs free energy barriers and transition-state geometries.
- Molecular Docking : Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the phosphonate group’s electronegativity and steric effects .
Q. How do substituents on the benzyl group influence the compound’s reactivity and applications?
- Electron-Withdrawing Groups (e.g., -CN) : Enhance stability of the phosphonate moiety but reduce nucleophilicity. Compare with analogs like Diethyl (4-chlorobenzyl)phosphonate (δ 31P NMR ~30 ppm) .
- Applications : The cyano group enables click chemistry (e.g., CuAAC reactions) for bioconjugation or metal-organic framework (MOF) synthesis .
Q. What strategies address contradictions in spectral data during structural elucidation?
- Cross-Validation : Compare 31P NMR shifts with databases (e.g., SDBS) and published analogs.
- 2D NMR : Use HSQC and HMBC to correlate H/C signals with the phosphorus center .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures, as done for related phosphonates in Inorganica Chimica Acta .
Q. How to ensure regulatory compliance when using this compound in material science or biomedical research?
- EFSA Guidelines : Follow protocols for migration testing if used in food-contact materials (FCMs). Measure residual monomer content via LC-MS (<0.1 ppm threshold) .
- Environmental Impact : Assess biodegradability using OECD 301 tests and octanol-water partition coefficients (log P) to predict bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
